6,6'-Dimethoxy-2,2'-binaphthalenyl

説明

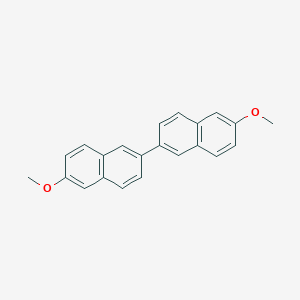

6,6'-Dimethoxy-2,2'-binaphthalenyl, also known as this compound, is a useful research compound. Its molecular formula is C22H18O2 and its molecular weight is 314.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408779. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

6,6'-Dimethoxy-2,2'-binaphthalenyl, also known as 6,6'-dimethoxy-1,1'-binaphthalene (CAS Number: 29619-45-2), is a compound of increasing interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula: C22H18O2

- Molecular Weight: 314.377 g/mol

- Density: 1.16 g/cm³

- Melting Point: 284 °C

- Boiling Point: 493.5 °C at 760 mmHg

Synthesis

The synthesis of this compound typically involves multiple steps, including the use of trityl fluoroborate and BBr3 for functional group transformations. The compound can be synthesized with good yields through palladium-catalyzed cross-coupling reactions, which allow for the introduction of various substituents on the binaphthalene scaffold .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| PC-3 (Prostate Cancer) | 15.0 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 20.0 | Cell cycle arrest |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro studies using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays showed that it effectively scavenges free radicals, suggesting potential protective effects against oxidative stress-related diseases .

Table 2: Antioxidant Activity of this compound

Study on Anticancer Effects

A notable study published in Pharmacological Research investigated the effects of this compound on MCF-7 breast cancer cells. The researchers found that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis such as caspase activation and PARP cleavage .

Evaluation in Natural Product Research

Another research article explored the biological activities of various natural compounds and included findings on binaphthalene derivatives like this compound. The study highlighted its potential as a lead compound for further development in cancer therapeutics due to its selective toxicity towards cancer cells while sparing normal cells .

科学的研究の応用

Organic Electronics

Organic Light-Emitting Diodes (OLEDs) :

6,6'-DMB is utilized in the development of OLEDs due to its excellent photophysical properties. The compound's ability to emit light efficiently when subjected to an electric current makes it suitable for use in display technologies and lighting applications. Its rigid structure contributes to the stability and performance of the organic layers within OLEDs.

Organic Photovoltaics (OPVs) :

The compound also shows promise in OPVs as a donor material. Its ability to form well-defined structures enhances charge transport properties, which is crucial for improving the efficiency of solar cells.

Asymmetric Catalysis

Chiral Ligand in Catalytic Reactions :

6,6'-DMB serves as a chiral ligand in asymmetric catalysis, where it facilitates the selective formation of one enantiomer over another during chemical reactions. This property is particularly important in the synthesis of pharmaceuticals and agrochemicals that require enantiomerically pure compounds. The compound's chiral environment influences reaction pathways through non-covalent interactions like hydrogen bonding and π-π stacking .

Material Science

Self-Assembly and Functional Materials :

The self-assembly capability of 6,6'-DMB allows it to form supramolecular structures that can be exploited in creating functional materials. These materials have potential applications in sensors, nanotechnology, and drug delivery systems. The compound's rigidity and ability to interact with other molecules make it an attractive candidate for developing advanced materials.

Biological Applications

Antitumor Activity :

Research indicates that 6,6'-DMB possesses antitumor properties, potentially inhibiting specific enzymes involved in cancer progression. Its aromatic structure may contribute to antioxidant activities by scavenging free radicals. Studies have shown that the compound can modulate enzymatic activities and influence cellular signaling pathways, making it a subject of interest for further biological investigations.

Synthetic Routes

Several synthetic methods have been developed for producing 6,6'-DMB, highlighting its versatility for research and industrial purposes:

Case Study 1: Asymmetric Synthesis

In a study focused on asymmetric synthesis using 6,6'-DMB as a ligand, researchers demonstrated its effectiveness in promoting enantioselective reactions. The results indicated that reactions catalyzed by 6,6'-DMB yielded high enantiomeric excesses (up to 95%) for various substrates, showcasing its potential in pharmaceutical applications .

Case Study 2: OLED Development

A recent investigation into OLEDs incorporating 6,6'-DMB revealed that devices utilizing this compound exhibited improved luminous efficiency and operational stability compared to traditional materials. The study concluded that optimizing the molecular structure of such compounds could lead to significant advancements in organic electronic devices .

特性

IUPAC Name |

2-methoxy-6-(6-methoxynaphthalen-2-yl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O2/c1-23-21-9-7-17-11-15(3-5-19(17)13-21)16-4-6-20-14-22(24-2)10-8-18(20)12-16/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVICNOBWLSECU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C3=CC4=C(C=C3)C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183800 | |

| Record name | 6,6'-Dimethoxy-2,2'-binaphthalenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29619-45-2 | |

| Record name | 6,6'-Dimethoxy-2,2'-binaphthalenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029619452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-408779 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,6'-Dimethoxy-2,2'-binaphthalenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6'-DIMETHOXY-2,2'-BINAPHTHYL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,6'-DIMETHOXY-2,2'-BINAPHTHALENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQZ1W35X4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。